molecular formula C10H9NS2 B1307199 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole CAS No. 352524-37-9

2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole

Cat. No. B1307199
CAS RN: 352524-37-9
M. Wt: 207.3 g/mol
InChI Key: VLQFLCQBDYMBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is a chemical compound with the molecular formula C10H9NS2 and a molecular weight of 207.32 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 . This indicates the connectivity and hydrogen count of its atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 207.32 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Reductive Cyclizations : 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is synthesized through palladium-catalyzed reductive cyclizations, emphasizing the complexity and selectivity of these chemical reactions (Ansari et al., 2016).

  • Synthesis of Pyrimido[5,4-b]indole Derivatives : The compound plays a role in the formation of pyrimido[5,4-b]indole derivatives, showcasing its utility in generating complex heterocyclic structures (Shestakov et al., 2009).

  • Regioselectivity in Cyclization Reactions : this compound exhibits specific regioselectivity in cyclization reactions, a crucial aspect for synthesizing various heterocyclic compounds (Vasˈkevich et al., 2011).

Pharmaceutical Applications

  • Anti-tumor Properties : The compound is a precursor in the synthesis of derivatives that possess potential anti-tumor properties, highlighting its significance in medicinal chemistry (Girgis, 2009).

  • Inhibitors of Protein Kinases : Derivatives of this compound show activity against human protein kinases, underlining their potential in designing inhibitors for therapeutic purposes (Danilenko et al., 2008).

  • Photoluminescent Properties : The compound participates in reactions leading to products with strong photoluminescence, indicating its potential in materials science and optoelectronic applications (Ding et al., 2017).

Safety and Hazards

The safety information and hazards associated with 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole are not specified in the retrieved data. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,5-dihydro-2H-[1,4]dithiino[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQFLCQBDYMBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395188
Record name 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

352524-37-9
Record name 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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